2'-Amino-biphenyl-4-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2'-Amino-biphenyl-4-carbonitrile derivatives involves various chemical strategies to achieve desired structural features. For instance, novel targets of 2-aminothiophene derivatives were synthesized using Gewald methodology, demonstrating the compound's foundation in creating biologically active scaffolds (Khalifa & Algothami, 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives is analyzed using various spectroscopic and crystallographic techniques. For example, X-ray crystallography revealed the crystal structure of related compounds, providing insights into their conformation and stability (Kour et al., 2014).

Chemical Reactions and Properties

These compounds engage in a range of chemical reactions, highlighting their reactivity and potential for further modification. The electrocatalytic multicomponent assembling of derivatives demonstrates an efficient approach to synthesizing 2-Amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives, showcasing the chemical versatility of the core structure (Vafajoo et al., 2014).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

- X-ray Diffraction : 2'-Amino-biphenyl-4-carbonitrile derivatives have been synthesized and their crystal structures determined using X-ray diffraction techniques. These studies reveal significant deviations from planarity and boat conformation in the pyran ring of these compounds, enhancing understanding of their structural properties (Sharma et al., 2015).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Various derivatives of this compound have been investigated for their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their effectiveness as corrosion inhibitors is linked to their ability to adsorb on the metal surface, as shown through electrochemical, surface, and computational studies (Verma et al., 2015).

Optical Properties

- Optical Properties in Thin Films : The structural and optical properties of certain this compound derivatives, when formed into thin films, have been studied. These analyses include spectrophotometer measurements and evaluation of absorption parameters, providing insights into their potential applications in optical materials (Zeyada et al., 2016).

Antimicrobial Activity

- Anti-Tubercular Agent : A derivative of this compound has been evaluated as a potential anti-tubercular agent. Its structure was analyzed through various spectroscopic methods, and it demonstrated good binding affinities to Mycobacterium tuberculosis proteins, indicating its potential in antimicrobial applications (Obu et al., 2021).

Synthesis Methods

- Facile Synthesis Techniques : Studies have been conducted on the synthesis of this compound and its derivatives, exploring various methods and conditions to optimize yield and efficiency. These include approaches like one-pot synthesis and the use of different catalysts or reactants, contributing to the advancement of synthetic chemistry methods (Elkholy & Morsy, 2006).

Electronic Transport Behavior

- Optical Molecular Switch : A study on this compound as an optical molecular switch has been conducted. This involves understanding its electronic transport properties, especially in its transition from closed to open form under ultraviolet radiation or visible light, highlighting its potential in electronic and optical applications (Farbodnia et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 2’-amino-biphenyl-4-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to cause a variety of effects at the molecular and cellular level, depending on the specific biological activity .

Biochemische Analyse

Biochemical Properties

2’-Amino-biphenyl-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The interaction with cytochrome P450 enzymes suggests that 2’-Amino-biphenyl-4-carbonitrile may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound can form complexes with proteins, potentially affecting their function and stability .

Cellular Effects

The effects of 2’-Amino-biphenyl-4-carbonitrile on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2’-Amino-biphenyl-4-carbonitrile can impact gene expression and cellular metabolism. For instance, increased ROS levels can lead to oxidative stress, which in turn affects various cellular functions, including apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, 2’-Amino-biphenyl-4-carbonitrile exerts its effects through several mechanisms. One key mechanism involves the binding to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This binding can alter the enzyme’s conformation and activity, thereby influencing the metabolism of other substrates. Additionally, 2’-Amino-biphenyl-4-carbonitrile can form adducts with DNA, potentially leading to mutations and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-biphenyl-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Amino-biphenyl-4-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of 2’-Amino-biphenyl-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2’-Amino-biphenyl-4-carbonitrile has been observed to cause toxic effects, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization in experimental settings to avoid potential toxicity .

Metabolic Pathways

2’-Amino-biphenyl-4-carbonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2’-Amino-biphenyl-4-carbonitrile, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, including DNA and proteins, potentially leading to cellular damage and mutations. The involvement of cytochrome P450 enzymes underscores the compound’s role in modulating metabolic flux and influencing metabolite levels .

Transport and Distribution

Within cells and tissues, 2’-Amino-biphenyl-4-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of 2’-Amino-biphenyl-4-carbonitrile is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 2’-Amino-biphenyl-4-carbonitrile is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 2’-Amino-biphenyl-4-carbonitrile can be transported to the nucleus, where it may form adducts with DNA and influence gene expression. The targeting of 2’-Amino-biphenyl-4-carbonitrile to specific cellular compartments is mediated by post-translational modifications and binding interactions with transport proteins .

Eigenschaften

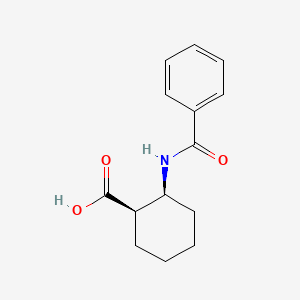

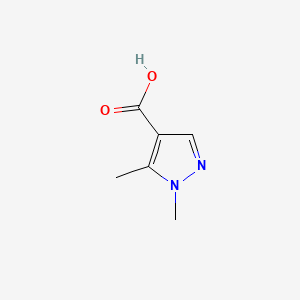

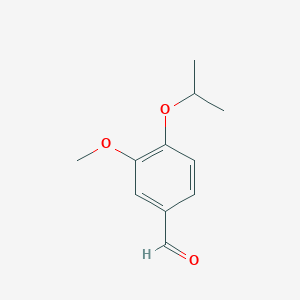

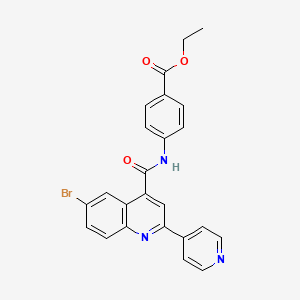

IUPAC Name |

4-(2-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIEIHVZCGCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362756 | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75898-35-0 | |

| Record name | 2′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75898-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75898-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)